2-Chloro-4-(3-methoxyphenyl)phenol
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Overview
Description
2-Chloro-4-(3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a methoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . For instance, 4-methoxyphenylboronic acid can be coupled with 2-chlorophenol in the presence of a palladium catalyst and a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and the ability to produce high yields under relatively mild conditions. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones
Reduction: Dechlorinated biphenyl derivatives
Substitution: Amino or thiol-substituted biphenyl derivatives
Scientific Research Applications
2-Chloro-4-(3-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro and methoxy groups play a crucial role in enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-3-methylphenol: Another phenol derivative with different substitution patterns.
Uniqueness
2-Chloro-4-(3-methoxyphenyl)phenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various applications.
Properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSUCWTIUCMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653514 |
Source
|
Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175645-65-4 |
Source
|
Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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